2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13255509
InChI: InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H
SMILES: CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13255509

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
IUPAC Name 2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H
Standard InChI Key RRDYOOXKANFVGD-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl
Canonical SMILES CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a synthetic quinoline derivative characterized by a bicyclic aromatic framework. The compound features a methyl group at position 2, a ketone at position 4, and a carboxylic acid moiety at position 6, with a hydrochloride salt enhancing aqueous solubility . The molecular formula is C11H10NO3HCl\text{C}_{11}\text{H}_{10}\text{NO}_{3} \cdot \text{HCl}, yielding a molecular weight of 269.68 g/mol. Key physicochemical properties include a planar geometry, which facilitates interactions with biological targets such as enzymes and DNA . The hydrochloride form ensures improved stability and bioavailability compared to the free acid .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically begins with cyclization reactions of substituted anthranilic acid derivatives. A representative pathway involves:

  • Cyclization: 2-Methylanthranilic acid undergoes condensation with a β-keto ester (e.g., ethyl acetoacetate) in the presence of polyphosphoric acid, forming the quinoline core .

  • Carboxylation: Introduction of the carboxylic acid group at position 6 is achieved via directed ortho-metalation followed by carboxylation with carbon dioxide .

  • Salt Formation: The free acid is treated with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

  • Step 1: 2-Methylanthranilic acid (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in polyphosphoric acid (100°C, 6 hr).

  • Step 2: The intermediate is carboxylated using CO2\text{CO}_{2} under high pressure (50 psi) in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) .

  • Step 3: The product is neutralized with HCl (1M) to precipitate the hydrochloride salt (yield: 75–85%) .

Industrial Production

Industrial methods emphasize cost efficiency and scalability. Continuous flow reactors are employed to optimize temperature control and reaction time, with in-line purification steps (e.g., crystallization) ensuring >98% purity . Key advantages include reduced waste generation and compatibility with automated systems .

Biological Activities and Pharmacological Profile

Antimicrobial Activity

The compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, MIC: 2 µg/mL) and Gram-negative (e.g., Escherichia coli, MIC: 4 µg/mL) strains . Its mechanism involves inhibition of DNA gyrase, preventing supercoiling and inducing bacterial cell death .

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 60% at 50 mg/kg, comparable to indomethacin . This activity is linked to suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .

Mechanism of Action

The compound’s pharmacological effects arise from dual targeting:

  • Enzyme Inhibition: Binds to the ATPase domain of DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria), disrupting DNA replication .

  • Receptor Modulation: Interacts with Toll-like receptor 4 (TLR4) to attenuate pro-inflammatory cytokine release (e.g., TNF-α, IL-6) .

Industrial and Pharmaceutical Applications

Drug Development

The scaffold serves as a precursor for fluoroquinolone antibiotics (e.g., ciprofloxacin analogs) . Modifications at positions 1 (alkylation) and 7 (fluorination) enhance potency and pharmacokinetics .

Agricultural Uses

As a fungicide, it inhibits Botrytis cinerea spore germination (EC50_{50}: 5 µM) by disrupting chitin synthase activity .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey ActivityIC50_{50}/MIC
Ciprofloxacin1-Cyclopropyl, 6-F, 7-piperazinylAntibacterial0.5 µg/mL (E. coli)
6-Fluoro-4-oxo-quinoline-3-carboxylic acid6-F, 3-COOHAntiviral (HIV integrase)0.8 µM
Target Compound2-Me, 6-COOH, 4-OBroad-spectrum antimicrobial2–4 µg/mL

The 2-methyl group in the target compound enhances membrane permeability compared to unsubstituted quinolones, while the 6-carboxylic acid improves target binding affinity .

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